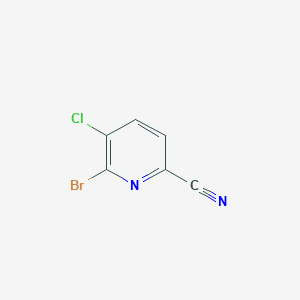

6-bromo-5-chloropyridine-2-carbonitrile

Description

6-Bromo-5-chloropyridine-2-carbonitrile (CAS 1256823-45-6) is a halogenated pyridine derivative with a cyano group at position 2, bromine at position 6, and chlorine at position 5. This compound is characterized by its high purity (95%) and commercial availability in quantities ranging from 100 mg to 1 g, with prices varying between ¥3,054.3 and ¥11,400 depending on the scale . Its structural features make it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in reactions requiring regioselective halogen substitution or cyano group reactivity.

Properties

IUPAC Name |

6-bromo-5-chloropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClN2/c7-6-5(8)2-1-4(3-9)10-6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBIJVCYMWYFHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1C#N)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview:

This method involves direct bromination of 2,5-dichloropyridine followed by cyanation.

Reaction Conditions:

| Step | Reagents | Catalyst | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Bromination | N-bromosuccinimide (NBS) | FeCl₃ / AlCl₃ | Acetonitrile / DCM | Reflux | ~85 | Selective at 4-position |

| Cyanation | CuCN | - | DMF / NMP | 150°C | ~60-70 | Nitrile installation |

Research Data:

- The method aligns with industrial processes where halogenation and cyanation are performed sequentially for high yield and regioselectivity.

Hydrolysis and Functionalization Post-Halogenation

Method Overview:

Post halogenation, further functionalization involves hydrolyzing halogenated intermediates to introduce desired groups, such as amino or hydroxyl groups, which can then be converted into nitriles.

Procedure:

- Brominated chloropyridine intermediates are subjected to nucleophilic substitution with cyanide sources.

- The process involves controlled temperature and solvent conditions to favor substitution at the 2-position.

Research Findings:

- Such methods are detailed in patent literature and involve hydrolysis, nitrile formation, and selective halogen displacement, ensuring high purity and yield.

Industrial Continuous-Flow Synthesis

Method Overview:

In large-scale manufacturing, continuous flow reactors optimize reaction control, safety, and yield.

Process Parameters:

| Parameter | Value | Notes |

|---|---|---|

| Temperature | 150°C | For cyanation step |

| Pressure | Moderate | To maintain reagent solubility |

| Reaction Time | 2-4 hours | For complete conversion |

Advantages:

- Improved safety with controlled exothermic reactions.

- Consistent product quality.

- Reduced reaction time and waste.

Research Data:

- Patent CN105753780A emphasizes the use of automated reactors and precise control for industrial synthesis.

Summary Data Table: Preparation Methods of 6-bromo-5-chloropyridine-2-carbonitrile

| Method | Starting Material | Key Reagents | Main Reaction | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sequential halogenation and cyanation | 2,5-Dichloropyridine | NBS, CuCN | Bromination + Cyanation | 60-85 | Regioselective, scalable |

| Direct bromination + cyanation | 2,5-Dichloropyridine | NBS, CuCN | Bromination + Cyanation | 60-70 | Industrial preferred |

| Hydrolysis and functionalization | Halogenated intermediates | Cyanide sources | Nucleophilic substitution | Variable | High purity products |

Chemical Reactions Analysis

Types of Reactions

6-bromo-5-chloropyridine-2-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases like sodium hydride for substitution reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The conditions vary depending on the desired reaction, typically involving specific temperatures, solvents, and reaction times.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions with this compound can yield biaryl compounds, while substitution reactions can produce a variety of substituted picolinonitriles.

Scientific Research Applications

6-bromo-5-chloropyridine-2-carbonitrile has several scientific research applications, including:

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of compounds with anticancer and antimicrobial properties.

Industry: It is used in the production of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of 6-bromo-5-chloropyridine-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine substituents on the pyridine ring influence its binding affinity and specificity. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context of the reaction .

Comparison with Similar Compounds

5-Bromo-4-Methylpyridine-2-Carbonitrile (CAS 886364-86-9)

- Structural Differences: This compound substitutes the chlorine atom in the target molecule with a methyl group at position 4, retaining bromine at position 5 and the cyano group at position 2.

- Applications : Widely used in academic research as a model substrate for studying reaction mechanisms, such as cross-coupling or nucleophilic substitution reactions. Its methyl group enhances steric effects, influencing reaction pathways differently compared to the chloro substituent in 6-bromo-5-chloropyridine-2-carbonitrile .

- Commercial Availability : Produced by trusted manufacturers for ton-scale industrial applications, ensuring consistency in synthetic workflows .

5-Bromo-6-Methyl-2-Pyridinecarbonitrile (CAS 1173897-86-3)

- Structural Differences: Features a methyl group at position 6 instead of chlorine, with bromine at position 5 and a cyano group at position 2. The molecular formula is C₇H₅BrN₂, differing from the target compound (C₆H₂BrClN₂) .

- Applications: Primarily employed in experimental phasing for crystallography and as a ligand in coordination chemistry due to its electron-withdrawing cyano group and methyl-induced solubility enhancements .

5-Bromo-6-Chloropyridine-3-Sulfonyl Chloride (CAS 216394-05-7)

- Structural Differences: Replaces the cyano group at position 2 with a sulfonyl chloride at position 3, while retaining bromine and chlorine at positions 5 and 6. The addition of the sulfonyl chloride group introduces strong electrophilicity.

- Applications: Utilized as a sulfonating agent in the synthesis of sulfonamides or sulfonate esters, diverging from the cyano-focused reactivity of the target compound .

Data Table: Comparative Analysis

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Primary Applications |

|---|---|---|---|---|

| This compound | 1256823-45-6 | C₆H₂BrClN₂ | Br (C6), Cl (C5), CN (C2) | Pharmaceutical intermediates |

| 5-Bromo-4-methylpyridine-2-carbonitrile | 886364-86-9 | C₇H₅BrN₂ | Br (C5), CH₃ (C4), CN (C2) | Reaction mechanism studies |

| 5-Bromo-6-methyl-2-pyridinecarbonitrile | 1173897-86-3 | C₇H₅BrN₂ | Br (C5), CH₃ (C6), CN (C2) | Crystallography, coordination chemistry |

| 5-Bromo-6-chloropyridine-3-sulfonyl chloride | 216394-05-7 | C₅H₂BrCl₂NO₂S | Br (C5), Cl (C6), SO₂Cl (C3) | Sulfonamide synthesis |

Key Research Findings

Regioselectivity : The position of halogens (Br, Cl) and functional groups (CN, CH₃) significantly impacts reactivity. For example, this compound undergoes Suzuki-Miyaura coupling predominantly at the bromine site due to lower steric hindrance compared to its methyl-substituted analogs .

Solubility and Reactivity : Methyl groups (e.g., in 5-bromo-6-methyl-2-pyridinecarbonitrile) improve solubility in organic solvents, facilitating homogeneous catalysis, whereas chloro substituents enhance electrophilicity for nucleophilic aromatic substitution .

Functional Group Compatibility: Sulfonyl chloride derivatives (e.g., 5-bromo-6-chloropyridine-3-sulfonyl chloride) enable diverse derivatization pathways, contrasting with the cyano group’s role in nitrile-specific reactions like hydrolysis or reduction .

Biological Activity

6-Bromo-5-chloropyridine-2-carbonitrile is an organic compound with significant potential in pharmaceutical research, primarily due to its unique structural features and biological activity. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C_6H_3BrClN

- Molecular Weight : 217.45 g/mol

- Structural Features : The compound contains a pyridine ring substituted with bromine and chlorine atoms, along with a carbonitrile group. These substituents enhance its chemical reactivity and biological interactions.

The biological activity of this compound is attributed to its interactions with various molecular targets, including enzymes and receptors:

- Enzyme Interaction : The compound can act as an inhibitor or activator of specific enzymes, modulating their activity depending on the context. The bromine and chlorine substituents influence its binding affinity and specificity to these targets.

- Receptor Modulation : It has shown potential in affecting receptor-mediated pathways, which could lead to therapeutic applications in treating various diseases, including cancer and inflammation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Potential : Studies have highlighted its role as a building block for synthesizing bioactive molecules with anticancer properties. Its derivatives have been investigated for their ability to induce cytotoxic effects in various cancer cell lines, including breast, lung, and liver cancers .

Case Study: Anticancer Activity

In a recent study, derivatives of this compound were tested against multiple cancer cell lines:

| Cell Line | Type of Cancer | EC50 (μM) |

|---|---|---|

| MDA-MB-231 | Triple-negative breast cancer | 15 |

| A549 | Non-small cell lung cancer | 22 |

| HEPG2 | Hepatocellular carcinoma | 24 |

| GBM6 | Glioblastoma | 18 |

The compound's derivative exhibited enhanced cytotoxicity when combined with clinically relevant small molecule inhibitors, indicating its potential for combination therapy in oncology .

Comparison with Similar Compounds

This compound shares structural similarities with other compounds but is unique due to the specific positioning of its bromine and chlorine atoms. This uniqueness contributes to its distinct chemical reactivity and biological activities:

| Compound Name | Key Features |

|---|---|

| 5-Bromo-6-chloropyridine-2-carbonitrile | Similar structure; different bromine position |

| 6-Chloro-3-fluoropicolinonitrile | Different halogen substitution |

| 6-Chloro-3-methylpicolinonitrile | Variation in methyl group presence |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-bromo-5-chloropyridine-2-carbonitrile, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves sequential halogenation and cyanation of pyridine derivatives. For example:

Bromination/Chlorination : Use directed ortho-metalation (DoM) strategies to introduce bromine and chlorine at positions 6 and 5, respectively, on the pyridine ring. A regioselective approach may require temperature control (-78°C for lithiation) and catalysts like LDA (lithium diisopropylamide) .

Cyanation : Introduce the nitrile group at position 2 using a palladium-catalyzed cross-coupling reaction (e.g., Rosenmund-von Braun reaction) with CuCN or trimethylsilyl cyanide (TMSCN) .

- Optimization : Monitor reaction progress via TLC/GC-MS. Adjust stoichiometry (e.g., 1.2 equivalents of NBS for bromination) and use anhydrous solvents (THF, DMF) to suppress side reactions. Purity intermediates via recrystallization (ethanol/water) to achieve >97% purity .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Purity Assessment : Use high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) and compare retention times against standards. GC-MS with electron ionization (EI) can detect volatile impurities .

- Structural Confirmation :

- NMR : H NMR (CDCl₃) should show aromatic protons at δ 8.2–8.5 ppm (pyridine ring) and absence of extraneous peaks. C NMR confirms nitrile carbon at ~115 ppm .

- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry (halogen positions) and bond angles .

Q. What are the key challenges in handling and storing this compound?

- Methodological Answer :

- Storage : Store at 0–6°C in amber vials under inert gas (Ar/N₂) to prevent degradation via hydrolysis or photolysis .

- Handling : Use gloveboxes for air-sensitive steps (e.g., lithiation). Avoid exposure to moisture; pre-dry glassware and solvents (molecular sieves for THF) .

Advanced Research Questions

Q. How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing nitrile and halogens deactivate the pyridine ring, directing electrophilic attacks to the para position (relative to nitrile). Use DFT calculations (B3LYP/6-31G*) to map electron density and predict sites for Suzuki-Miyaura couplings .

- Experimental Validation : Perform kinetic studies with varying Pd catalysts (Pd(PPh₃)₄ vs. PdCl₂(dppf)). Monitor reaction rates via in situ IR spectroscopy to correlate electronic effects with catalytic efficiency .

Q. What strategies can resolve contradictions in reported regioselectivity for functionalization of this compound?

- Methodological Answer :

- Reproducibility Checks : Replicate conflicting protocols (e.g., bromination at 80°C vs. 25°C) and analyze products via LC-MS/MS.

- Isotopic Labeling : Use C-labeled reagents to track substituent orientation. For example, CN-labeled nitrile can clarify if side products arise from cyanation misdirection .

- Controlled Experiments : Systematically vary solvent polarity (DMF vs. DMSO) and base strength (K₂CO₃ vs. Cs₂CO₃) to isolate factors affecting regioselectivity .

Q. How can computational modeling predict the bioactivity of derivatives of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding affinity with target proteins (e.g., kinase inhibitors). Parameterize the nitrile group’s dipole moment to assess hydrogen-bonding potential .

- QSAR Studies : Build regression models correlating substituent electronegativity (Hammett σ values) with IC₅₀ data from enzyme assays .

Q. What are the applications of this compound in designing photoactive materials?

- Methodological Answer :

- Photophysical Studies : Measure UV-vis absorption (λmax ~270 nm) and fluorescence quenching in presence of transition metals (e.g., Ru complexes).

- Device Integration : Incorporate into OLED layers via vacuum deposition; test electroluminescence efficiency using a Keithley source meter .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Standardization : Calibrate DSC equipment with indium standards. Compare NMR data across solvents (DMSO-d₆ vs. CDCl₃) to identify solvent-induced shifts .

- Collaborative Studies : Share samples with independent labs for cross-validation. Publish raw spectral data in open repositories (e.g., Zenodo) for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.